molecular formula C3Cl3N3 B1664455 Cyanuric chloride CAS No. 108-77-0

Cyanuric chloride

Cat. No. B1664455
Key on ui cas rn: 108-77-0
M. Wt: 184.41 g/mol
InChI Key: MGNCLNQXLYJVJD-UHFFFAOYSA-N
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Patent
US06756513B2

Procedure details

Methods of preparing isomerically pure alkyl chlorides are known and described in the literature. S. R. Sandler, J. Org. Chem. 35, 3967 (1970), describes the conversion of primary, secondary and tertiary alcohols into alkyl chloride compounds by reacting the alcohols with an excess of cyanuric chloride under anhydrous conditions. Furthermore, on page 3968 of the text, the reaction of 2-pentanol with cyanuric chloride, zinc chloride/hydrogen chloride, thionyl chloride/pyridine and with hydrogen chloride is described. Isomerically pure 2-chloro-pentane is obtained in a yield of 48% in the reaction with thionyl chloride/pyridine and in a yield of 57% in the reaction with cyanuric chloride alone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tertiary alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
thionyl chloride pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
zinc chloride hydrogen chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[CH3:10][CH:11](O)[CH2:12][CH2:13][CH3:14].[S:16]([Cl:19])([Cl:18])=[O:17].[N:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.Cl>[Cl-].[Zn+2].[Cl-].Cl>[Cl:3][CH:11]([CH2:12][CH2:13][CH3:14])[CH3:10].[S:16]([Cl:19])([Cl:18])=[O:17].[N:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3] |f:2.3,5.6.7.8,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
alkyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tertiary alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
thionyl chloride pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl.N1=CC=CC=C1
Name
zinc chloride hydrogen chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-].Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C)CCC
Name
Type
product
Smiles
S(=O)(Cl)Cl.N1=CC=CC=C1
Name
Type
product
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06756513B2

Procedure details

Methods of preparing isomerically pure alkyl chlorides are known and described in the literature. S. R. Sandler, J. Org. Chem. 35, 3967 (1970), describes the conversion of primary, secondary and tertiary alcohols into alkyl chloride compounds by reacting the alcohols with an excess of cyanuric chloride under anhydrous conditions. Furthermore, on page 3968 of the text, the reaction of 2-pentanol with cyanuric chloride, zinc chloride/hydrogen chloride, thionyl chloride/pyridine and with hydrogen chloride is described. Isomerically pure 2-chloro-pentane is obtained in a yield of 48% in the reaction with thionyl chloride/pyridine and in a yield of 57% in the reaction with cyanuric chloride alone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tertiary alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
thionyl chloride pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
zinc chloride hydrogen chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[CH3:10][CH:11](O)[CH2:12][CH2:13][CH3:14].[S:16]([Cl:19])([Cl:18])=[O:17].[N:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.Cl>[Cl-].[Zn+2].[Cl-].Cl>[Cl:3][CH:11]([CH2:12][CH2:13][CH3:14])[CH3:10].[S:16]([Cl:19])([Cl:18])=[O:17].[N:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3] |f:2.3,5.6.7.8,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
alkyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tertiary alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
thionyl chloride pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl.N1=CC=CC=C1
Name
zinc chloride hydrogen chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-].Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C)CCC
Name
Type
product
Smiles
S(=O)(Cl)Cl.N1=CC=CC=C1
Name
Type
product
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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